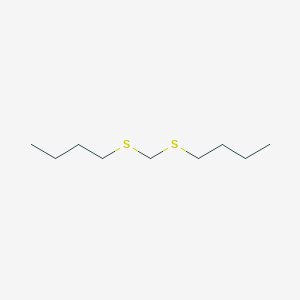
5,7-Dithiaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dithiaundecane is an organic compound with the molecular formula C₉H₂₀S₂. It is characterized by the presence of two sulfur atoms within its carbon chain, which imparts unique chemical properties. This compound is of interest in various fields due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dithiaundecane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the reaction of 1,5-dibromopentane with sodium sulfide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dithiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiol form.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,7-Dithiaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dithiaundecane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various products depending on the reaction conditions. The pathways involved include oxidation-reduction cycles and substitution reactions, which are influenced by the presence of specific reagents and catalysts.
Comparison with Similar Compounds
2,10-Dioxa-5,7-dithiaundecane: This compound has a similar structure but includes oxygen atoms in addition to sulfur.
4,8-Dithiaundecane: Another similar compound with a different arrangement of sulfur atoms.
Uniqueness: 5,7-Dithiaundecane is unique due to its specific arrangement of sulfur atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
4431-80-5 |
|---|---|
Molecular Formula |
C9H20S2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
1-(butylsulfanylmethylsulfanyl)butane |
InChI |
InChI=1S/C9H20S2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3 |
InChI Key |
OESNWCOMTJFAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCSCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


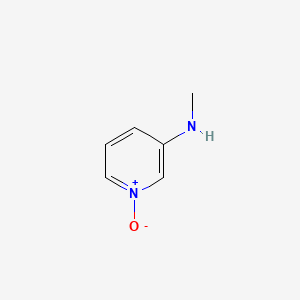

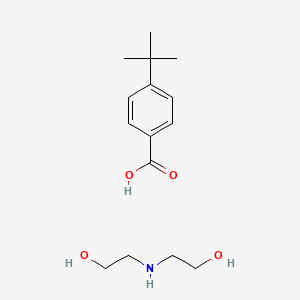
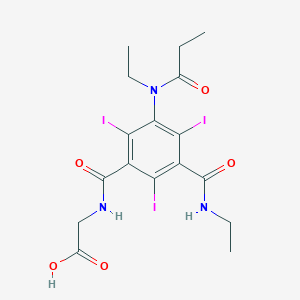
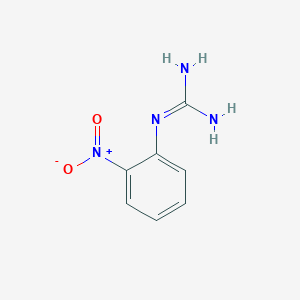
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)

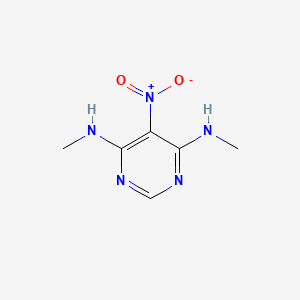
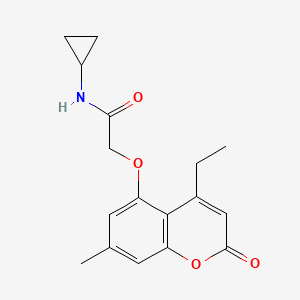
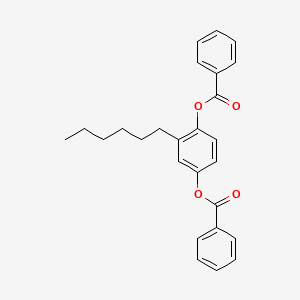
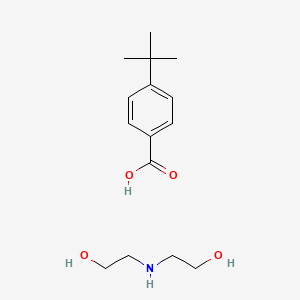

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)

